molecular formula C11H11F3O B1380198 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 1807891-18-4

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol

Cat. No.: B1380198
CAS No.: 1807891-18-4
M. Wt: 216.2 g/mol
InChI Key: VFZRJHZIVNYGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-3-phenylprop-2-en-1-ol and trifluoromethylating agents.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 100°C, depending on the reactivity of the starting materials and the desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylprop-2-en-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the prop-2-en-1-ol moiety.

Uniqueness

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRJHZIVNYGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Reactant of Route 4
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Reactant of Route 5
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Reactant of Route 6
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.